BenchChemオンラインストアへようこそ!

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Physicochemical profiling Regioisomer comparison Lead optimization

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9) is a heterocyclic small molecule (C₉H₈N₆S, MW 232.27) belonging to the 6-aryl-triazolopyrimidine-2,7-diamine subclass. The compound features a fused [1,2,4]triazolo[1,5-a]pyrimidine bicyclic core with primary amino groups at the 2- and 7-positions and a thiophen-2-yl (2-thienyl) substituent at the 6-position.

Molecular Formula C9H8N6S
Molecular Weight 232.27
CAS No. 338793-64-9
Cat. No. B2683969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
CAS338793-64-9
Molecular FormulaC9H8N6S
Molecular Weight232.27
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N
InChIInChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14)
InChIKeyMLLCVGWKBTVXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9): Procurement-Relevant Structural and Physicochemical Baseline


6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9) is a heterocyclic small molecule (C₉H₈N₆S, MW 232.27) belonging to the 6-aryl-triazolopyrimidine-2,7-diamine subclass [1]. The compound features a fused [1,2,4]triazolo[1,5-a]pyrimidine bicyclic core with primary amino groups at the 2- and 7-positions and a thiophen-2-yl (2-thienyl) substituent at the 6-position. This scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets—including kinases, adenosine receptors, and viral replication machinery—depending on the nature and regiochemistry of the aryl substituent [2]. Commercially, the compound is supplied at ≥98% purity and requires sealed, refrigerated (2–8°C) storage .

Why Generic Substitution Fails for 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine: Regioisomeric and Electronic Determinants of Target Engagement


Within the 6-aryl-triazolopyrimidine-2,7-diamine series, the position of the sulfur atom on the thienyl ring (2-thienyl vs. 3-thienyl) is not a minor structural variation—it governs the molecule's electronic surface, dipole moment vector, and hydrogen-bond acceptor geometry [1]. The 2-thienyl isomer orients the sulfur atom adjacent to the point of attachment, enabling unique sulfur-π and chalcogen-bonding interactions with protein targets that the 3-thienyl isomer (CAS 303145-70-2) cannot replicate [2]. In the triazolothienopyrimidine class, such regioisomeric differences have been shown to produce order-of-magnitude shifts in target potency; for example, in the HIV-1 replication inhibition series by Kim et al., specific aryl-substitution patterns on the thienopyrimidine core yielded EC₅₀ values spanning from >10 µM to sub-100 nM [3]. Procuring the incorrect thienyl regioisomer—or substituting with a phenyl analog such as 6-(4-chlorophenyl)-triazolopyrimidine-2,7-diamine (CAS 303145-69-9)—introduces uncontrolled variables in binding assays, SAR campaigns, and crystallographic studies, making data non-interpretable across experiments.

Quantitative Differentiation Evidence: 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine vs. Closest Analogs


Regioisomeric Differentiation: Computed Lipophilicity (XLogP3) of 2-Thienyl vs. 3-Thienyl Isomer

The 2-thienyl substituent alters the molecular lipophilicity and electronic distribution relative to the 3-thienyl isomer. While direct experimental logP data for CAS 338793-64-9 are not published in the primary literature, the regioisomeric 3-thienyl analog (CAS 303145-70-2) has a computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 123 Ų [1]. The 2-thienyl isomer is expected to exhibit a comparable or slightly differentiated XLogP3 owing to the altered orientation of the sulfur atom relative to the triazolopyrimidine core, which modifies the molecular dipole and solvent-accessible surface [2]. These differences, while modest in absolute magnitude, can shift ligand efficiency metrics (LE, LLE) by 0.1–0.3 log units when translated into binding assays—sufficient to alter rank-ordering within a SAR series [2].

Physicochemical profiling Regioisomer comparison Lead optimization

Hydrogen-Bond Donor/Acceptor Architecture: 2-Thienyl Orientation Alters Target Hydrogen-Bond Networks

The 2,7-diamine motif on the triazolopyrimidine core provides two hydrogen-bond donor (HBD) sites and the core contributes six hydrogen-bond acceptor (HBA) sites based on computed descriptors for the scaffold [1]. In the 2-thienyl isomer specifically, the sulfur atom at the ortho-like position relative to the point of attachment can engage in chalcogen-bonding interactions with backbone carbonyls or methionine side chains in kinase ATP-binding pockets—an interaction geometrically inaccessible to the 3-thienyl isomer [2]. QSAR and molecular docking studies on triazolothienopyrimidines by Ravichandran et al. (2019) identified hydrogen-bond acceptor features and aromatic interactions as critical pharmacophoric elements determining anti-HIV potency, with specific spatial constraints on sulfur placement relative to the heterocyclic core [2].

Structure-based drug design Kinase inhibitor Hydrogen-bond interactions

Triazolothienopyrimidine Class-Level Anti-HIV Replication Potency: Threshold Established for Aryl-Substituted Analogs

Kim et al. (2013) identified the triazolothienopyrimidine (TTPM) class as potent HIV-1 replication inhibitors in a high-throughput screen of >200,000 compounds using a cell-based full replication assay [1]. Optimized aryl-substituted TTPM derivatives (compounds 38, 44, and 45) demonstrated significant inhibition of HIV-1 replication with acceptable safety margins [1]. While the specific EC₅₀ values for CAS 338793-64-9 were not reported in this study, the SAR established that the nature and position of the aryl/thienyl substituent on the triazolopyrimidine core directly controls antiviral potency across a >100-fold dynamic range [1]. Subsequent QSAR modeling by Ravichandran et al. (2019) confirmed that electron-withdrawing character, hydrogen-bond acceptor count, and Z-component dipole moment are statistically significant predictors of anti-HIV activity in this chemotype [2].

Antiviral HIV-1 replication Triazolothienopyrimidine

Vendor-Supplied Purity and Storage Stability: ≥98% Certified vs. Uncertified Analogs

Commercially, 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9) is supplied with certified purity ≥98% (Cat. No. CS-0556494) and requires storage sealed in dry conditions at 2–8°C . By contrast, several close analogs—including the 6-(4-fluorophenyl) derivative and 6-(4-chlorophenyl)-triazolopyrimidine-2,7-diamine (CAS 303145-69-9)—are listed at 90–95% purity from alternative sources, with less rigorously defined storage conditions . The 2,7-diamine motif renders the compound susceptible to oxidative degradation; the refrigerated storage requirement is consistent with the need to preserve the electron-rich thienyl ring and free amino groups from ambient oxidation .

Compound sourcing Purity benchmarking Chemical procurement

Kinase Inhibition Potential: Triazolopyrimidine-2,7-diamine Scaffold Demonstrates Multi-Kinase Engagement in Patent Literature

The triazolo[1,5-a]pyrimidine-2,7-diamine scaffold has been explicitly claimed in patents as a kinase inhibitor chemotype targeting CDK2, PDK1, and Chk1, with the amino groups at positions 2 and 7 identified as critical for hinge-region hydrogen bonding in the ATP-binding pocket [1]. A series of 2,7-disubstituted triazolo[1,5-a]pyrimidines by Zhai et al. demonstrated antiproliferative activity against Bel-7402 (hepatoma), HT-1080 (fibrosarcoma), and WI-38 (normal fibroblast) cell lines via MTT assay, establishing the scaffold's capacity for tumor cell growth inhibition [2]. The 6-position aryl group—where the 2-thienyl moiety resides in the target compound—functions as a vector for modulating potency and kinase selectivity through interactions with the solvent-exposed region or the gatekeeper residue environment [1].

Kinase inhibition CDK2 Antiproliferative Cancer

Limitation Acknowledgment: Absence of Published Direct Head-to-Head Comparative Bioassay Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases as of the preparation date did not identify any published study that directly compares the biological activity of 6-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9) against its 3-thienyl isomer (CAS 303145-70-2) or other 6-aryl analogs in the same assay system [1]. No IC₅₀, EC₅₀, Kd, or Ki values specific to this compound were found in authoritative bioactivity databases [2]. Consequently, all quantitative differentiation claims above are derived from computed physicochemical properties, class-level SAR inference from structurally related triazolothienopyrimidines, or vendor-supplied purity specifications—not from direct experimental head-to-head comparisons. Procurement decisions should therefore be accompanied by internal head-to-head profiling against the selected comparator(s) in the end user's assay system of interest [3].

Evidence gap Procurement risk Experimental validation

Best-Applicable Research and Industrial Scenarios for 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-64-9)


Regioisomeric Selectivity Profiling in Kinase or Antiviral SAR Campaigns

This compound is best deployed as the 2-thienyl regioisomer component in a matched-pair analysis alongside the 3-thienyl isomer (CAS 303145-70-2) to experimentally determine the impact of thienyl sulfur orientation on target potency and selectivity. As demonstrated by the Ravichandran et al. (2019) QSAR models for triazolothienopyrimidines, sulfur geometry influences hydrogen-bond acceptor features and dipole moment, which are statistically significant determinants of anti-HIV activity [1]. Running both regioisomers in parallel against a kinase panel (e.g., CDK2, PDK1, Chk1 per patent WO2004/037823) or an HIV-1 replication assay (per Kim et al. 2013) generates internally controlled, publishable SAR data that cannot be obtained with either isomer alone [2].

Scaffold-Hopping Starting Point for Triazolothienopyrimidine Lead Discovery

The triazolothienopyrimidine chemotype has established utility across antiviral (HIV-1 replication inhibition, Kim et al. 2013), diuretic (UT-B urea transporter inhibition, IC₅₀ = 25.1 nM for lead compound 1), and anticancer indications [1]. The 2,7-diamine substitution—with both amino groups unsubstituted—provides maximal synthetic versatility for parallel derivatization: the 2-NH₂ and 7-NH₂ positions can be independently functionalized via reductive amination, acylation, or sulfonylation, while the 6-(2-thienyl) group remains as a fixed selectivity element [2]. This makes CAS 338793-64-9 an ideal core scaffold for focused library synthesis aiming to explore vectors off positions 2 and 7 while holding the 2-thienyl group constant.

Biophysical Binding Studies Leveraging Sulfur Anomalous Scattering

The presence of the thienyl sulfur atom at the 2-position of the thiophene ring provides a natural anomalous scatterer for sulfur-SAD phasing in protein crystallography. This property is shared with the 3-thienyl isomer, but the 2-thienyl orientation places the sulfur at a distinct vector relative to the triazolopyrimidine hinge-binding motif, which may facilitate different co-crystallization geometries with kinase or adenosine receptor targets [1]. Procurement of CAS 338793-64-9 at ≥98% purity meets the stringency requirements for co-crystallography and biophysical assays (SPR, ITC) where trace impurities can confound thermodynamic parameter determination [2].

Internal Reference Standard for Triazolopyrimidine Library Quality Control

Given its defined purity specification (≥98%) and well-characterized storage requirements (sealed, dry, 2–8°C), this compound can serve as an inter-batch reference standard for quality control of larger triazolopyrimidine screening libraries [1]. Its molecular weight (232.27) and physicochemical profile (predicted XLogP3 ~0.5–1.0 range, TPSA ~123 Ų) place it within favorable drug-like space, making it suitable as a system suitability control for HPLC-MS-based purity assessment and for monitoring compound stability under long-term storage conditions [2].

Quote Request

Request a Quote for 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.